molecular formula C21H22N2O2 B12030036 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-90-2

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12030036
CAS No.: 618102-90-2
M. Wt: 334.4 g/mol
InChI Key: HQACGJOFVYYNFD-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of isobutylphenyl and tolyl groups further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Introduction of the Isobutylphenyl Group: The next step involves the introduction of the isobutylphenyl group through a Friedel-Crafts acylation reaction. This reaction is carried out using isobutylbenzene and an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Tolyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-(4-Isobutylphenyl)propionic acid.

    Ketoprofen: 2-(3-Benzoylphenyl)propionic acid.

    Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.

Uniqueness

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both isobutylphenyl and tolyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

618102-90-2

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25)

InChI Key

HQACGJOFVYYNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O

Origin of Product

United States

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